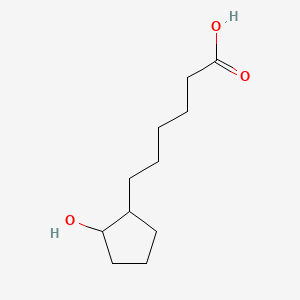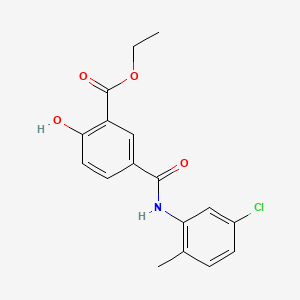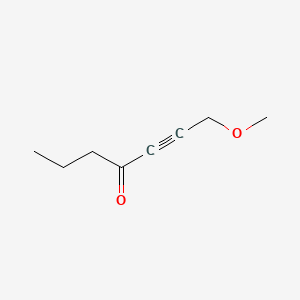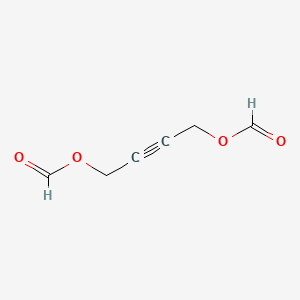
2-Butyne-1,4-diol, diformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyne-1,4-diol, diformate: is an organic compound that is both an alkyne and a diol. It is a derivative of 2-butyne-1,4-diol, where the hydroxyl groups are replaced by formate groups. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-butyne-1,4-diol, diformate typically involves the reaction of 2-butyne-1,4-diol with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, with the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where 2-butyne-1,4-diol is reacted with formic acid in the presence of a suitable catalyst. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butyne-1,4-diol, diformate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The formate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium or nickel.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
2-Butyne-1,4-diol, diformate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-butyne-1,4-diol, diformate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The formate groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
2-Butyne-1,4-diol: The parent compound, which has hydroxyl groups instead of formate groups.
1,4-Butanediol: A saturated analogue with no alkyne group.
2-Butene-1,4-diol: An unsaturated analogue with a double bond instead of a triple bond.
Uniqueness: 2-Butyne-1,4-diol, diformate is unique due to the presence of both alkyne and formate groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H6O4 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
4-formyloxybut-2-ynyl formate |
InChI |
InChI=1S/C6H6O4/c7-5-9-3-1-2-4-10-6-8/h5-6H,3-4H2 |
Clave InChI |
HXMJIIPXEYHZSK-UHFFFAOYSA-N |
SMILES canónico |
C(C#CCOC=O)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8,9,10,10a,11-Hexahydro-6h-[1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepine](/img/structure/B14674903.png)

![6-[5-(4-Chlorophenyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14674921.png)
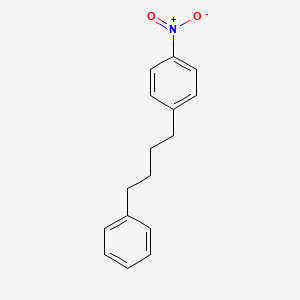


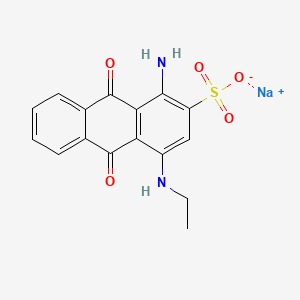
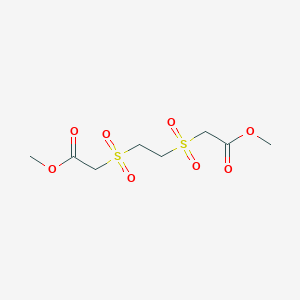
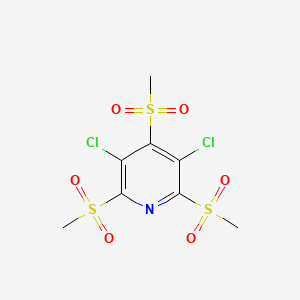
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
